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Compound of Interest

Compound Name: LEQ803

Cat. No.: B3180018 Get Quote

AstraZeneca, a global biopharmaceutical company, is at the forefront of developing innovative

cancer therapies. This document provides detailed application notes and protocols for

researchers, scientists, and drug development professionals on the use of LEQ803 in

combination with other cancer therapies.

Important Note on LEQ803: LEQ803 is the N-desmethyl metabolite of Ribociclib, a highly

specific inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). Due to the limited availability of

specific data on LEQ803, this document will focus on the extensive preclinical and clinical data

available for Ribociclib, its parent compound. The information presented here for Ribociclib is

intended to serve as a strong surrogate for understanding the potential applications and

mechanisms of LE_Q803 in combination cancer therapy.

Introduction to Ribociclib (Parent Compound of
LEQ803)
Ribociclib is an orally bioavailable inhibitor of CDK4 and CDK6, key regulators of the cell cycle.

[1] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma protein

(Rb), leading to a G1 phase cell cycle arrest and subsequent reduction in tumor cell

proliferation.[1][2] Ribociclib has demonstrated significant efficacy in combination with

endocrine therapies for the treatment of hormone receptor-positive (HR+), human epidermal

growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4]

Preclinical studies have also shown its potential in other malignancies, including

nasopharyngeal carcinoma and glioblastoma.[5][6]
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Ribociclib Combination Therapies: Clinical and
Preclinical Data
The therapeutic potential of Ribociclib is significantly enhanced when used in combination with

other anti-cancer agents. This approach can lead to synergistic effects, overcome resistance

mechanisms, and improve patient outcomes.

Clinical Combination Therapies in Breast Cancer
Ribociclib is most extensively studied in combination with endocrine therapies for HR+/HER2-

breast cancer.
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Combination
Agent

Cancer Type
Clinical Trial
(Phase)

Key Efficacy
Data

Reference

Letrozole

HR+/HER2-

Advanced Breast

Cancer

MONALEESA-2

(Phase III)

Median

Progression-Free

Survival (PFS):

25.3 months with

Ribociclib +

Letrozole vs.

16.0 months with

Placebo +

Letrozole.[7][8]

--INVALID-LINK--

Aromatase

Inhibitor (non-

steroidal)

HR+/HER2-

Early Breast

Cancer

NATALEE

(Phase III)

3-year invasive

disease-free

survival (iDFS):

90.8% with

Ribociclib vs.

88.1% with

aromatase

inhibitor alone.[9]

--INVALID-LINK--

Fulvestrant

HR+/HER2-

Advanced Breast

Cancer

MONALEESA-3

(Phase III)

Median PFS:

20.5 months with

Ribociclib +

Fulvestrant vs.

12.8 months with

Placebo +

Fulvestrant.

--INVALID-LINK--

Endocrine

Therapy

(Letrozole/Anastr

ozole +

Goserelin)

HR+/HER2-

Advanced Breast

Cancer

(Premenopausal)

RIGHT Choice

(Phase II)

Median PFS:

21.8 months with

Ribociclib +

Endocrine

Therapy vs. 12.8

months with

Combination

Chemotherapy.

--INVALID-LINK--
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Preclinical Combination Therapies
Preclinical studies have explored the synergistic effects of Ribociclib with other targeted

therapies in various cancer models.

Combination Agent Cancer Model Key Findings Reference

Alpelisib (PI3K

inhibitor)

Non-keratinizing

Nasopharyngeal

Carcinoma (PDX

models)

Significant reduction

in tumor volume with

the combination

compared to single

agents.[1][10]

--INVALID-LINK--

Alpelisib (PI3K

inhibitor)

Colorectal Cancer Cell

Lines and Xenografts

Synergistic anti-

proliferative effect

across all cell lines

and significant

reduction in tumor

growth in vivo.[3][11]

[12]

--INVALID-LINK--

Letrozole
Glioblastoma (patient-

derived cells)

The combination was

strongly synergistic in

inducing cytotoxicity.

[6][7][13]

--INVALID-LINK--

Everolimus (mTOR

inhibitor)

Breast Cancer Cell

Lines (MCF-7)

Concurrent therapy

augmented the in vitro

cytotoxic effect

compared to

sequential or single

treatments.[14]

--INVALID-LINK--

Mitotane and/or

Progesterone

Adrenocortical

Carcinoma Cells

Enhanced cytotoxic

effect on cell viability

when Ribociclib was

combined with

progesterone and/or

mitotane.[2][15]

--INVALID-LINK--
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Signaling Pathways and Experimental Workflows
CDK4/6-Rb Signaling Pathway
The diagram below illustrates the central role of the CDK4/6-Rb pathway in cell cycle

progression and the mechanism of action of Ribociclib. Mitogenic signals lead to the activation

of the Cyclin D-CDK4/6 complex, which then phosphorylates and inactivates the

Retinoblastoma (Rb) protein. This releases the E2F transcription factor, allowing the

transcription of genes necessary for the G1 to S phase transition. Ribociclib inhibits the kinase

activity of CDK4/6, preventing Rb phosphorylation and causing cell cycle arrest.

Caption: Ribociclib inhibits the CDK4/6-Rb pathway, leading to cell cycle arrest.

Experimental Workflow for Combination Therapy
Screening
This diagram outlines a typical workflow for evaluating the synergistic effects of Ribociclib in

combination with another therapeutic agent in a preclinical setting.
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In Vitro Studies
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Caption: A standard workflow for preclinical evaluation of drug combinations.
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Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are

generalized and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Ribociclib alone and in combination with

another agent.

Cell Seeding:

Culture cancer cells in appropriate media to ~80% confluency.

Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24

hours at 37°C, 5% CO2.

Drug Treatment:

Prepare serial dilutions of Ribociclib and the combination drug in culture media.

For single-agent treatments, remove the media from the wells and add 100 µL of the

respective drug dilutions.

For combination treatments, add the drugs at a fixed ratio based on their individual IC50

values.

Include vehicle-only wells as a control.

Incubate the plate for 72 hours at 37°C, 5% CO2.

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in PBS.

Add 20 µL of the MTT solution to each well.
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Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

Formazan Solubilization and Absorbance Reading:

Carefully remove the media from each well.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5 minutes.

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control.

Determine the IC50 values for each agent.

For combination studies, use software such as CompuSyn to calculate the Combination

Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1

indicates antagonism.

Western Blotting
This protocol is for analyzing changes in protein expression in key signaling pathways upon

treatment with Ribociclib combinations.

Cell Lysis and Protein Quantification:

Seed cells in 6-well plates and treat with Ribociclib, the combination agent, or vehicle for

the desired time.

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Scrape the cells and collect the lysate.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA protein

assay.

SDS-PAGE and Protein Transfer:

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Load the samples onto a polyacrylamide gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1%

Tween 20) for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-Cyclin D1,

anti-p-AKT, anti-AKT, anti-β-actin) overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Quantify the band intensities using image analysis software and normalize to a loading

control (e.g., β-actin).

In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of Ribociclib

combinations in a mouse xenograft model.
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Animal Model and Tumor Implantation:

Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

Subcutaneously inject 5 x 10^6 cancer cells in a 1:1 mixture of media and Matrigel into the

flank of each mouse.

Monitor the mice for tumor formation.

Treatment Administration:

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into

treatment groups (n=8-10 per group):

Vehicle control (oral gavage)

Ribociclib (e.g., 50 mg/kg, oral gavage, daily)

Combination agent (dose and schedule dependent on the drug)

Ribociclib + Combination agent

Administer treatments for a specified duration (e.g., 21-28 days).

Tumor Growth Monitoring and Data Collection:

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using

the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors.

Endpoint Analysis:

Weigh the excised tumors.

Perform immunohistochemical (IHC) analysis on tumor sections to assess biomarkers of

proliferation (e.g., Ki-67) and pathway modulation (e.g., p-Rb).
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Analyze the data for statistical significance between treatment groups.

Conclusion
Ribociclib, the parent compound of LEQ803, in combination with other targeted therapies,

presents a powerful strategy for treating various cancers, most notably HR+/HER2- breast

cancer. The provided data and protocols offer a comprehensive resource for researchers to

design and execute further preclinical and clinical investigations into the synergistic potential of

LEQ803-based combination therapies. The continued exploration of these combinations holds

the promise of improving therapeutic outcomes for cancer patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/29789630/
https://pubmed.ncbi.nlm.nih.gov/29789630/
https://www.researchgate.net/publication/386747003_Synergistic_Effects_of_the_Combination_of_Alpelisib_PI3K_Inhibitor_and_Ribociclib_CDK46_Inhibitor_in_Preclinical_Colorectal_Cancer_Models
https://www.mdpi.com/1422-0067/25/24/13264
https://www.amhsr.org/articles/ribociclibletrozole-combination-for-the-treatment-of-locally-advanced-hrher2breast-cancer-a-realworld-experience.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7678099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7678099/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7678099/
https://iris.unibs.it/retrieve/ddc633e4-5f88-4e2e-e053-3705fe0a4c80/Abate%202021%20-%20Ribociclib.pdf
https://www.benchchem.com/product/b3180018#leq803-in-combination-with-other-cancer-therapies
https://www.benchchem.com/product/b3180018#leq803-in-combination-with-other-cancer-therapies
https://www.benchchem.com/product/b3180018#leq803-in-combination-with-other-cancer-therapies
https://www.benchchem.com/product/b3180018#leq803-in-combination-with-other-cancer-therapies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3180018?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3180018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

